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Introduction

The inwardly rectifying potassium (Kir) channel Kir2.1, encoded by the KCNJ2 gene, plays a
crucial role in maintaining the resting membrane potential and modulating cellular excitability in
a variety of tissues, including the heart, brain, and skeletal muscle.[1][2][3] Its dysfunction is
linked to several channelopathies, such as Andersen-Tawil syndrome, short QT syndrome, and
long QT syndrome, making it a significant target for therapeutic intervention.[2][3] The
development of selective pharmacological tools is essential for dissecting the physiological and
pathological roles of Kir2.1. ML192 (also known as ML133) has emerged as a potent and
selective small-molecule inhibitor of Kir2.1, providing a valuable chemical probe for in vitro
studies of Kir2.x channel function.[1][4] This technical guide provides a comprehensive
overview of ML192, including its pharmacological properties, experimental protocols for its use,
and its application in understanding Kir2.1-mediated signaling pathways.

Core Data Summary

The following tables summarize the key quantitative data for ML192, providing a clear
comparison of its potency and selectivity.

Table 1: Potency of ML192 against Kir2.1

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1676638?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/21433384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3177608/
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.796136/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3177608/
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.796136/full
https://www.benchchem.com/product/b1676638?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21433384/
https://www.ncbi.nlm.nih.gov/books/NBK50692/
https://www.benchchem.com/product/b1676638?utm_src=pdf-body
https://www.benchchem.com/product/b1676638?utm_src=pdf-body
https://www.benchchem.com/product/b1676638?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Value Conditions Reference

pH 8.5, Manual Patch

ICso 290 nM [2][4]
Clamp
pH 7.4, Manual Patch

ICso 1.8 uM [2][4]1[5]
Clamp

pH 6.5, Manual Patch
ICso 9.1 uM [4]
Clamp

Hill Slope >1 at all pH levels [4]

Table 2: Selectivity of ML192 against other lon Channels

Fold Selectivity (vs.
Channel ICso . Reference
Kir2.1 at pH 7.4)

Kirl.1 (ROMK) > 30 pM > 16.7-fold [4]
Kir4.1 76 pM 42.2-fold [2]
Kir7.1 33 uM 18.3-fold [2]
hERG Modest Inhibition Not specified [1][4]

Mechanism of Action

ML192 exhibits a pH-dependent inhibition of Kir2.1 channels, with its potency significantly
increasing at more alkaline pH.[2][4][6] This is attributed to the molecule's basic nitrogen (pKa
~8.8), suggesting that the neutral form of the compound is more membrane-permeant and able
to access its binding site.[2][6] The Hill slope of greater than one for the block at all pH levels
suggests a cooperative binding mechanism, where more than one inhibitor molecule may be
required for channel block.[4]

Site-directed mutagenesis studies have identified two key amino acid residues in the M2
transmembrane segment of Kir2.1, D172 and 1176, as critical determinants for the potency of
ML192-mediated inhibition.[2] The corresponding residues in the ML192-insensitive Kirl.1
channel are N171 and C175.[2] A double mutation in Kirl.1 (N171D and C175I) was sufficient
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to confer ML192 sensitivity, highlighting the importance of these residues for drug-channel
interaction.[2]

Experimental Protocols

Detailed methodologies for key experiments involving ML192 are provided below.

High-Throughput Screening (HTS) using a Thallium (TI*)
Flux Assay

This assay was instrumental in the initial discovery of ML192. It relies on the principle that Kir
channels are permeable to TI* ions. Upon channel opening, TI* flows into the cells and can be
detected by a TI*-sensitive fluorescent dye.

Protocol:

e Cell Culture: Stably transfect HEK293 cells with the human Kir2.1 gene. Culture the cells in
appropriate media until they form a confluent monolayer in 384-well plates.

e Dye Loading: Wash the cells with assay buffer and then incubate with a TI*-sensitive
fluorescent dye (e.g., Thallos-AM) according to the manufacturer's instructions.

e Compound Addition: Add ML192 or other test compounds at various concentrations to the
wells.

o TI* Stimulation: Add a stimulus solution containing TI2SOa to initiate TI* influx through the
open Kir2.1 channels.

» Fluorescence Reading: Measure the fluorescence intensity before and after the addition of
the TI* stimulus using a plate reader.

o Data Analysis: The change in fluorescence is proportional to the TI* influx and thus to Kir2.1
channel activity. Calculate the ICso value by fitting the concentration-response data to a
sigmoidal dose-response curve.

Electrophysiological Characterization using Whole-Cell
Patch Clamp
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This technique provides a direct measure of the ionic currents flowing through Kir2.1 channels
and is the gold standard for characterizing the potency and mechanism of action of channel
modulators.

Protocol:

Cell Preparation: Use cells stably expressing Kir2.1 channels (e.g., HEK293 or CHO cells).
[5]

» Pipette Solution (Intracellular): A typical pipette solution contains (in mM): 110 potassium
aspartate, 30 KCI, 10 NaCl, 1 MgClz, and 10 HEPES, with the pH adjusted to 7.2 with NaOH.

[7]

o External Bathing Solution: A standard external solution contains (in mM): 134 NacCl, 6 KCI, 2
CaClz, 1 MgClz, 10 glucose, and 10 HEPES.[7] The pH of the external solution can be
adjusted to 6.5, 7.4, or 8.5 to study the pH-dependence of ML192.

e Recording:
o Establish a whole-cell patch-clamp configuration.
o Hold the membrane potential at a specific value (e.g., -50 mV).[7]

o Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 400 ms) to elicit both
inward and outward currents.[2][7]

o Alternatively, use a step protocol (e.g., a step to -100 mV) to specifically measure the
inward Kir2.1 current.[2]

o Compound Application: Perfuse the external solution containing ML192 at the desired
concentration.

o Data Acquisition and Analysis: Record the currents before and after compound application.
The percentage of current inhibition is calculated to determine the ICso value.

Visualizations
Experimental Workflow for ML192 Characterization
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Caption: Workflow for the discovery and characterization of ML192.

Signaling Pathway of Kir2.1 in Macrophage-Mediated
Inflammation
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Caption: Kir2.1-mediated signaling in inflammation.

Applications in Research

ML192 has been utilized as a chemical probe to investigate the diverse physiological roles of
Kir2.1. For instance, studies have shown that Kir2.1-mediated membrane potential is crucial for
nutrient acquisition in macrophages, which in turn supports the metabolic and epigenetic
reprogramming required for inflammation.[8] By inhibiting Kir2.1 with ML192, researchers were
able to demonstrate that the channel facilitates the cell surface retention of nutrient
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transporters like 4F2hc and GLUT1 by modulating plasma membrane phospholipid dynamics.
[8] This highlights the utility of ML192 in uncovering novel cellular functions of Kir2.1 beyond its
classical role in electrogenesis.

Conclusion

ML192 is a well-characterized, potent, and selective inhibitor of the Kir2.1 channel. Its pH-
dependent mechanism of action and the identification of key interacting residues provide a
solid foundation for its use as a chemical probe. The detailed experimental protocols and data
presented in this guide are intended to facilitate the effective use of ML192 by researchers in
academia and industry to further elucidate the physiological and pathological functions of Kir2.1
and to aid in the development of novel therapeutics targeting this important ion channel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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